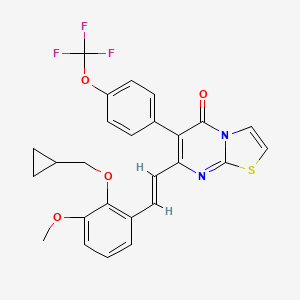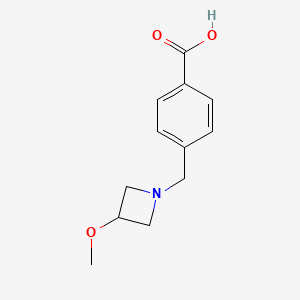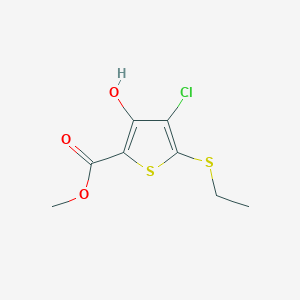![molecular formula C8H8Cl2N2O2S B12063996 Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- CAS No. 199938-55-1](/img/structure/B12063996.png)
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9ClN2O2S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of ethanimidamide with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanimidamide derivatives.
科学的研究の応用
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Ethanimidamide, N-[4-chloro-2-(trichloromethyl)phenyl]-2-propoxy-
- 2-chloro-N’-{[(4-chloroanilino)carbonyl]oxy}ethanimidamide
- 2,2,2-trichloro-N’-[(4-chlorophenyl)sulfonyl]ethanimidamide
Uniqueness
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
199938-55-1 |
|---|---|
分子式 |
C8H8Cl2N2O2S |
分子量 |
267.13 g/mol |
IUPAC名 |
2-chloro-N'-(4-chlorophenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c9-5-8(11)12-15(13,14)7-3-1-6(10)2-4-7/h1-4H,5H2,(H2,11,12) |
InChIキー |
QUZNYUVHBMIZCO-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1S(=O)(=O)/N=C(/CCl)\N)Cl |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C(CCl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)

![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



